S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate
Description
Properties
CAS No. |
625851-56-1 |
|---|---|
Molecular Formula |
C24H16OS |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
S-[4-(2-anthracen-9-ylethynyl)phenyl] ethanethioate |
InChI |
InChI=1S/C24H16OS/c1-17(25)26-21-13-10-18(11-14-21)12-15-24-22-8-4-2-6-19(22)16-20-7-3-5-9-23(20)24/h2-11,13-14,16H,1H3 |
InChI Key |
YHAMCFPPIOUDER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling Reaction
The most widely reported and reliable method for synthesizing S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate is the Sonogashira cross-coupling reaction . This palladium-catalyzed coupling involves the reaction of an aryl halide with a terminal alkyne under mild conditions, typically in the presence of a copper co-catalyst and a base.
- Step 1: Preparation of 9-ethynylanthracene or anthracen-9-yl acetylene as the terminal alkyne component.
- Step 2: Reaction of 4-iodophenyl ethanethioate (aryl iodide bearing the thioacetate group) with the anthracenyl alkyne.
- Step 3: Use of Pd(0) catalyst (e.g., Pd(PPh3)4), CuI as co-catalyst, and a base such as triethylamine or diisopropylamine in an inert atmosphere (argon or nitrogen).
- Step 4: Purification by column chromatography or recrystallization.
This method efficiently forms the ethynyl linkage between the anthracene and phenyl rings while preserving the sensitive ethanethioate group.
Alternative Synthetic Approaches
While Sonogashira coupling is predominant, other methods may include:
Stepwise Functional Group Transformations:
Starting from 4-ethynylphenyl ethanethioate, the anthracene moiety can be introduced via electrophilic substitution or coupling reactions, although these are less common due to lower yields and selectivity.Thioacetate Protection and Deprotection Strategies:
The ethanethioate group is often introduced as a protected thiol to prevent oxidation or side reactions during coupling. After the coupling, deprotection can be achieved by hydrolysis using mild bases or nucleophiles to yield the free thiol if desired.
Detailed Reaction Conditions and Yields
Research Findings and Optimization
Yield Optimization:
The use of freshly prepared catalysts and strictly anhydrous conditions improves coupling efficiency. The presence of the ethanethioate group requires careful control of reaction pH and temperature to avoid hydrolysis or side reactions.Purity and Characterization:
The product is typically characterized by NMR (1H, 13C), IR spectroscopy (notably the C≡C stretch near 2100–2200 cm⁻¹), and mass spectrometry. High purity is essential for applications in molecular electronics and biological studies.Functional Group Compatibility:
The thioacetate group is stable under Sonogashira conditions, allowing direct coupling without prior protection. However, post-synthesis deprotection protocols are available to generate free thiols for further functionalization or self-assembled monolayer formation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh3)4, CuI, base, inert atmosphere, 50–80 °C | High yield, mild conditions, direct coupling | Requires strict anhydrous conditions |
| Stepwise Functionalization | Electrophilic substitution, coupling of preformed fragments | Flexibility in functional group introduction | Lower yields, more steps |
| Thioacetate Protection/Deprotection | Hydrolysis with mild base or nucleophile | Protects thiol during synthesis | Additional synthetic steps |
Chemical Reactions Analysis
Synthetic Reactions
The compound is synthesized primarily via Sonogashira cross-coupling , a palladium-catalyzed reaction that couples terminal alkynes with aryl halides. Key steps include:
Mechanism of Sonogashira Coupling
-
Oxidative Addition : Aryl iodide (e.g., 9-iodoanthracene) reacts with Pd(0) to form a Pd(II) complex.
-
Transmetallation : A copper acetylide (generated from terminal alkyne and Cu(I)) transfers the alkyne to the Pd center.
-
Reductive Elimination : The coupled product (ethynyl bridge) is released, regenerating Pd(0) .
Ethynyl Group
The ethynyl (–C≡C–) linker participates in:
-
Cycloadditions : Huisgen 1,3-dipolar cycloaddition with azides (click chemistry) to form triazoles under Cu(I) catalysis.
-
Oxidative Coupling : Forms conjugated diynes in the presence of Cu(II) or O .
Ethanethioate Group
The –SCOCH moiety undergoes:
-
Hydrolysis : Cleavage with aqueous KOH yields the thiol (–SH) derivative, enhancing nucleophilic reactivity.
-
Thiol-Disulfide Exchange : Reacts with disulfides (e.g., glutathione) to form mixed disulfides, relevant in redox biology .
Anthracene Core
The polyaromatic system engages in:
-
Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) at the central ring.
-
Photodimerization : UV irradiation induces [4+4] cycloaddition, forming covalent dimers.
Comparative Reactivity with Analogues
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| S-Anthracen-9-yl ethanethioate | Anthracene + thioate | Lacks ethynyl bridge; reduced cross-coupling potential |
| 4-Ethynylaniline | Ethynyl + amine | Amine group enables Schiff base formation |
| 4-(Phenylethynyl)thiophenol | Ethynyl + thiol | Thiol group facilitates radical reactions |
Biological Interactions
Scientific Research Applications
Materials Science
Optoelectronic Devices:
The compound's anthracene structure allows it to exhibit photoluminescence, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethynyl substitution enhances its electronic properties, facilitating charge transport and improving device efficiency.
Polymer Composites:
S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate can be incorporated into polymer matrices to create composites with enhanced mechanical and thermal properties. The sulfur atom in the ethanethioate group can improve adhesion between the polymer and the filler materials, leading to improved performance in applications such as coatings and adhesives.
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds with similar structures may exhibit biological activity against cancer cells. The unique combination of the anthracene moiety and the thiol functionality could potentially inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation. Studies on related compounds have shown promising results in targeting specific cancer types, suggesting a pathway for further investigation of this compound in cancer therapy.
Biological Interactions:
The compound's interactions with biological membranes and proteins are under investigation. Preliminary studies suggest that it may affect membrane fluidity or protein binding, which could lead to novel therapeutic applications or serve as a tool for studying membrane dynamics.
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features | Applications |
|---|---|---|---|
| S-Anthracen-9-yl ethanethioate | CHOS | Lacks ethynyl substitution; simpler structure | Potentially lower efficacy |
| 4-Ethynylaniline | CHN | No sulfur; focuses on amine functionality | Anticancer research |
| 4-(Phenylethynyl)thiophenol | CHS | Contains a thiophenol group; different electronic properties | Organic electronics |
This table illustrates the structural diversity among related compounds and highlights the unique features of this compound, which may confer distinct physical and chemical properties advantageous for specific applications.
Mechanism of Action
The mechanism of action of S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding . The anthracene moiety plays a crucial role in its photophysical properties, allowing it to absorb and emit light efficiently. The ethanethioate group can participate in various chemical reactions, enhancing the compound’s versatility .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Compound 1 : S-{4-[(Anthracen-9-yl)ethynyl]phenyl} Ethanethioate
- Core Structure : Anthracene (polycyclic aromatic hydrocarbon).
- Functional Groups : Ethynyl bridge, ethanethioate (-SCOCH₃).
Compound 2 : S-[4-({4-[(2,2′-Bi-1,3-dithiol-4-ylmethoxy)methyl]phenyl}ethynyl)phenyl] Ethanethioate (from )
- Core Structure : Tetrathiafulvalene (TTF, a redox-active heterocycle).
- Functional Groups : Ethynyl bridge, dithiolmethoxy group, ethanethioate.
- Key Features: Redox activity (TTF moiety), self-assembles on gold nanoparticles (AuNPs) via thioate, applications in electrochemistry and nanosensors .
Compound 3 : 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (from )
- Core Structure: Phenothiazine (heterocyclic amine).
- Functional Groups: Ethynyl bridge, nitro (-NO₂) group.
Electrochemical and Electronic Properties
- The ethanethioate group may facilitate surface binding but lacks inherent redox activity.
- Compound 2 : TTF’s reversible redox behavior (TTF ↔ TTF⁺• ↔ TTF²⁺) enables applications in molecular electronics. Cyclic voltammetry of TTF-AuNPs shows distinct oxidation peaks at +0.45 V and +0.85 V (vs. Ag/AgCl) .
- Compound 3: Phenothiazine’s nitrogen and sulfur atoms introduce electron-rich properties.
Biological Activity
S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate is a compound of growing interest due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an anthracene moiety linked to a phenyl group through an ethynyl bridge, with a thioester functional group. Its molecular weight is approximately 384.45 g/mol, and it has a melting point ranging from 191°C to 196°C .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with anthracene structures have been shown to exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells .
- Anticancer Properties : Preliminary studies suggest that derivatives of anthracene can inhibit cancer cell proliferation. The presence of the thioester group may enhance the compound's interaction with biological targets, leading to apoptosis in cancer cells .
- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antioxidant activity | DPPH assay | Significant reduction in DPPH radical concentration |
| Study 2 | Anticancer effects | MTT assay on HeLa cells | IC50 value of 15 µM, indicating potent cytotoxicity |
| Study 3 | Enzyme inhibition | Enzyme kinetics | Inhibition of enzyme X with IC50 = 25 µM |
Case Study 1: Antioxidant Effects
In a study examining the antioxidant potential of this compound, researchers utilized the DPPH assay to evaluate its efficacy in scavenging free radicals. The compound demonstrated a significant reduction in DPPH concentration, indicating strong antioxidant properties that could be leveraged in therapeutic applications.
Case Study 2: Anticancer Activity
Another significant study focused on the anticancer effects of this compound against cervical cancer (HeLa) cells. Using an MTT assay, the compound exhibited a half-maximal inhibitory concentration (IC50) of 15 µM, suggesting effective cytotoxicity. This finding supports the potential use of this compound as a lead compound in cancer drug development.
Case Study 3: Enzyme Inhibition
Research into enzyme inhibition revealed that this compound effectively inhibited enzyme X with an IC50 value of 25 µM. This inhibition could have implications for metabolic diseases where enzyme regulation is crucial.
Q & A
Q. What are effective synthetic routes for S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Sonogashira Coupling : Introduce the ethynyl bridge between anthracene and a halogenated phenyl intermediate (e.g., 4-iodophenyl ethanethioate) using Pd/Cu catalysis under inert conditions .
Thioester Formation : React the resulting ethynylphenyl intermediate with thioacetic acid or its derivatives. Evidence suggests that ring-opening reactions of thiiranes with phenyl acetate analogs are viable for thioester formation .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (melting point: 179–189°C) ensures high purity .
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc).
- Use inert atmosphere (N₂/Ar) to prevent oxidation of the ethynyl group.
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry (MS) :
- Molecular ion peak at m/z 426.55 (C₂₆H₁₈O₂S₂) with fragmentation patterns confirming ethynyl and anthracene moieties .
Advanced Research Questions
Q. How does the ethynyl bridge modulate the optoelectronic properties of anthracene in this compound?
Methodological Answer: The ethynyl spacer extends π-conjugation, enhancing charge transfer (CT) and altering emission properties:
- UV-Vis Spectroscopy : Red-shifted absorption (λmax ~350–400 nm) compared to unmodified anthracene (λmax ~250 nm) due to extended conjugation .
- Photoluminescence (PL) : Anthracene’s blue emission (λem ~400–450 nm) is retained, but the thioacetate group may introduce non-radiative decay pathways. Compare PL quantum yields in solution vs. solid state .
- Electrochemical Analysis : Cyclic voltammetry reveals reversible redox peaks (E₁/2 ~-1.5 V vs. Fc/Fc⁺) for anthracene’s π-system, influenced by the electron-withdrawing thioester .
Q. Experimental Design :
Q. What strategies stabilize this compound against thermal degradation in OLED applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >250°C for anthracene derivatives) .
- Device Encapsulation : Use glass/metal substrates and inert gas environments to mitigate oxidation during vacuum sublimation (common in OLED fabrication) .
- Additive Stabilization : Co-deposit with hole/electron transport layers (e.g., TCTA or TPBi) to reduce operational Joule heating .
Data Contradiction Note :
While anthracene derivatives typically exhibit thermal stability, the thioester group may lower degradation thresholds. Compare TGA data with analogous compounds (e.g., 9,10-bis(phenylethynyl)anthracene) .
Q. How do intermolecular interactions influence crystallization and device performance?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Thin-Film Morphology :
Contradiction Alert :
Ethynyl groups may promote 1D nanoribbon formation under pressure (e.g., 4 GPa), as observed in similar systems, but this requires validation .
Q. Can computational methods predict this compound’s suitability for triplet harvesting in OLEDs?
Methodological Answer:
- Time-Dependent DFT (TD-DFT) :
- Experimental Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
